molecular formula C16H15BrOS B2738780 3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone CAS No. 477334-22-8

3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone

Cat. No.: B2738780
CAS No.: 477334-22-8
M. Wt: 335.26
InChI Key: HANTXTKWNNDHPG-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone is an organic compound with the molecular formula C16H15BrOS It is characterized by the presence of a bromophenyl group and a methylphenyl group connected through a sulfanyl bridge to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromothiophenol and 4-methylacetophenone as the primary starting materials.

    Formation of the Sulfanyl Bridge: The 4-bromothiophenol undergoes a nucleophilic substitution reaction with 4-methylacetophenone in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to facilitate the formation of the sulfanyl bridge, resulting in the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the propanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the bromophenyl and methylphenyl groups may interact with hydrophobic pockets in target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromophenyl)sulfanyl]-1-(4-ethylphenyl)-1-propanone
  • 3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone
  • 3-[(4-Bromophenyl)sulfanyl]-1-(4-chlorophenyl)-1-propanone

Uniqueness

3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone is unique due to the presence of both bromophenyl and methylphenyl groups, which confer distinct chemical properties and reactivity. The combination of these groups with the sulfanyl bridge and propanone backbone makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-bromophenyl)sulfanyl-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrOS/c1-12-2-4-13(5-3-12)16(18)10-11-19-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANTXTKWNNDHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-22-8
Record name 3-((4-BROMOPHENYL)THIO)-1-(4-METHYLPHENYL)-1-PROPANONE
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